molecular formula C9H8N2O2 B178552 2-Oxoindoline-5-carboxamide CAS No. 199328-21-7

2-Oxoindoline-5-carboxamide

Cat. No.: B178552
CAS No.: 199328-21-7
M. Wt: 176.17 g/mol
InChI Key: ADPQXFPHNACOHE-UHFFFAOYSA-N
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Description

2-Oxoindoline-5-carboxamide is a heterocyclic organic compound that belongs to the indoline family. This compound is characterized by the presence of an oxo group at the second position and a carboxamide group at the fifth position of the indoline ring. It has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the field of anti-cancer research.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxoindoline-5-carboxamide derivatives is related to their inhibitory activity against proliferation of certain cell lines. For example, they have been shown to inhibit the proliferation of human lung adenocarcinoma epithelial cell line (A549) in MTT assay . The western blot analysis demonstrated a correlation between anti-proliferative activity of active compounds and blockade of the phosphorylation of extracellular signal-regulated kinases (ERK1/2) .

Future Directions

The future directions for the study of 2-Oxoindoline-5-carboxamide derivatives could involve further optimization of these compounds for the discovery of more potent regulators of certain pathways, such as the RAF/MEK/ERK pathway, as anti-cancer agents . Additionally, these compounds could serve as a template for the design and development of novel anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-5-carboxamide typically involves the use of 4-aminobenzoic acid as a starting material. The synthetic route includes the following steps:

    Formation of the Indoline Ring: The initial step involves the cyclization of 4-aminobenzoic acid to form the indoline ring structure.

    Introduction of the Oxo Group: The oxo group is introduced at the second position of the indoline ring through oxidation reactions.

    Formation of the Carboxamide Group: The carboxamide group is introduced at the fifth position through amidation reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Oxoindoline-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with enhanced biological activities.

    Reduction: Reduction reactions can be used to modify the functional groups on the indoline ring.

    Substitution: The compound can undergo substitution reactions where different substituents are introduced at various positions on the indoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which have shown potential in different biological assays.

Comparison with Similar Compounds

Uniqueness: 2-Oxoindoline-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit the RAF/MEK/ERK pathway makes it a promising candidate for anti-cancer drug development .

Properties

IUPAC Name

2-oxo-1,3-dihydroindole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-9(13)5-1-2-7-6(3-5)4-8(12)11-7/h1-3H,4H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPQXFPHNACOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-cyanooxindole (1.2 g, 7.6 mmol), (Tet. Let., 1987, 28, 4027), in 85% sulphuric acid (8 ml) was heated at 80° C. for 6 hours. The mixture was allowed to cool, poured into ice/water and the mixture was adjusted to pH5 with 2M sodium hydroxide solution. The solid product was collected by filtration, washed with water, and dried under vacuum at 60° C. over phosphorus pentoxide to give 5-carbamoyloxindole (1.02 g, 76%).
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1.2 g
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8 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-oxoindoline-5-carbonitrile (2.4 g, 15 mmol) in sulphuric acid (85%, 16 mL) was heated at 80° C. for 6 h and then allowed to reach room temperature over night. The mixture was poured into an ice/water mixture and the pH was adjusted to 5 with an aqueous sodium hydroxide solution (50%). The solid product was collected by filtration, washed with water, and dried in vacuo at 60° C. over night to afford 2.2 g (83% yield): 1H NMR (DMSO-d6, 400 MHz) δ 10.63 (s, 1H), 7.88-7.72 (m, 3H), 7.23-7.11 (br s, 1H), 6.88 (d, J=8 Hz, 1H), 3.56 (s, 2H).
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2.4 g
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16 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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